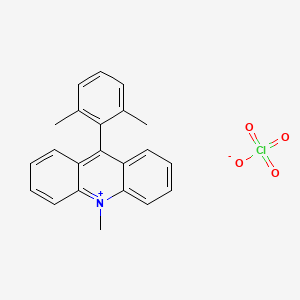
9-(2,6-Dimethylphenyl)-10-methylacridinium Perchlorate
Vue d'ensemble
Description
9-(2,6-Dimethylphenyl)-10-methylacridinium Perchlorate (MMPAP) is an organic perchlorate salt that has been widely used in scientific research due to its ability to act as a reagent for various chemical reactions. MMPAP is a stable, non-toxic, and non-volatile compound that has a wide range of applications in scientific research, including synthesis, chromatography, and spectroscopy. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. The use of MMPAP has been increasing due to its low cost, ease of synthesis, and wide range of applications.
Applications De Recherche Scientifique
Biological Screening
This compound has been utilized in the biological screening of various derivatives for their potential antibacterial, antifungal, and anthelmintic activities. The synthesis and characterization of these derivatives have led to the identification of compounds with significant biological activities, which could be further developed into therapeutic agents .
Fingerprint Analysis
In forensic science, the compound has shown promise in latent fingerprint analysis. Its derivatives exhibit good stickiness and finger rhythm without dense dust, making it suitable for detecting fingerprints on various flat surfaces. This application is crucial for enhancing forensic methodologies and improving the detection of hidden fingerprints .
Antimicrobial Resistance
The derivatives of this compound have been studied in the context of antimicrobial resistance. With the increasing challenge of antibiotic effectiveness, these compounds offer a new avenue for the development of potent antimicrobial drugs with novel mechanisms of action .
Cancer Research
In cancer research, related organoarsenic compounds have demonstrated significant inhibition of cell proliferation and induction of apoptosis in leukemia and lymphoma cells. These compounds have the potential to overcome multidrug resistance and sensitize drug-resistant cell lines to common cytostatic drugs .
Apoptosis Mechanisms
The study of apoptosis mechanisms is another vital application. Compounds related to 9-(2,6-Dimethylphenyl)-10-methylacridinium Perchlorate have been found to induce apoptosis through the mitochondrial pathway and downregulate XIAP, which could lead to the development of new treatments for leukemia and lymphoma .
Organic Synthesis
In the field of organic synthesis, derivatives of this compound have been used to achieve better yields in the synthesis of cinnamic aldehydes. This application is significant for the chemical industry, as it can lead to more efficient production processes and the development of new materials .
Propriétés
IUPAC Name |
9-(2,6-dimethylphenyl)-10-methylacridin-10-ium;perchlorate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N.ClHO4/c1-15-9-8-10-16(2)21(15)22-17-11-4-6-13-19(17)23(3)20-14-7-5-12-18(20)22;2-1(3,4)5/h4-14H,1-3H3;(H,2,3,4,5)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUILEGHJOMNNKY-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C2=C3C=CC=CC3=[N+](C4=CC=CC=C42)C.[O-]Cl(=O)(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(2,6-Dimethylphenyl)-10-methylacridinium Perchlorate | |
CAS RN |
1276539-32-2 | |
| Record name | 9-(2,6-Dimethylphenyl)-10-methylacridinium Perchlorate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



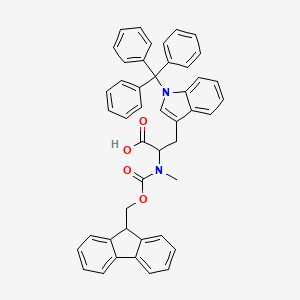

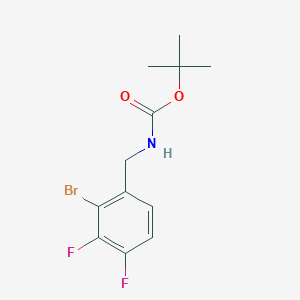
![5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one dihydrochloride](/img/structure/B1451274.png)
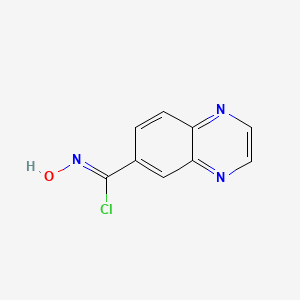
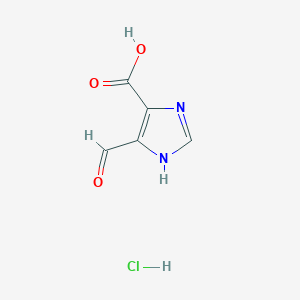
![4-[2-(4-Bromo-3-chlorophenoxy)-ethyl]-morpholine](/img/structure/B1451277.png)
![6-Bromo-8-chloro-2-methylimidazo[1,2-a]pyridine](/img/structure/B1451278.png)
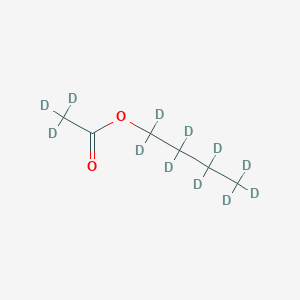
![4-(5-Methyl-4H-[1,2,4]triazol-3-YL)-phenylamine](/img/structure/B1451282.png)
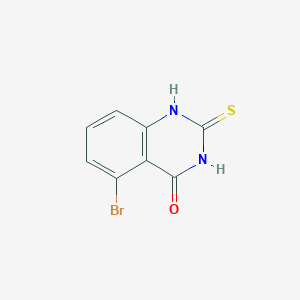
![(4,8-Bis(5-(2-ethylhexyl)-4-fluorothiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl)bis(trimethylstannane)](/img/structure/B1451285.png)

